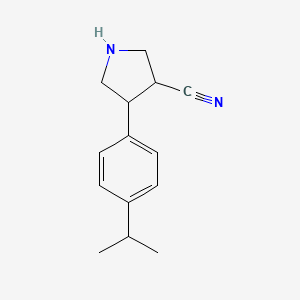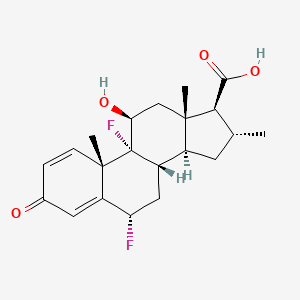
Diflucortolone 17-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diflucortolone 17-Carboxylic Acid: is a fluorinated steroidal compound with the molecular formula C₂₁H₂₆F₂O₄ and a molecular weight of 380.44 g/mol . It is a derivative of diflucortolone, a potent topical corticosteroid used for the treatment of inflammatory skin disorders such as eczema, seborrheic eczema, lichen planus, and psoriasis . The compound is characterized by its unique structure, which includes a carboxylic acid functional group at the 17th position.
Preparation Methods
The synthesis of Diflucortolone 17-Carboxylic Acid involves several steps, starting from 9β, 11β-epoxy-17α-hydroxy-16α (or β)-methyl-pregna-1,4-diene-3,20-diketone as the raw material . The key steps include:
3-Site Enol Acylation: The raw material undergoes enol acylation at the 3-position.
Selective Fluorination: The acylated product is reacted with a selective fluorine reagent at a lower temperature to form a 6α-fluorine steroidal compound.
Transposition: The 6β-fluorine steroidal compound is processed using inorganic or organic alkali to generate the 6α-fluorine steroidal compound.
Iodination and Replacement: The 6α-fluorine steroidal compound undergoes iodination and replacement reactions.
Alkaline Hydrolysis and Periodic Acid Oxidation: The compound is subjected to alkaline hydrolysis followed by periodic acid oxidation.
Ring-Opening Reaction: The final step involves a ring-opening reaction with hydrogen fluoride to yield this compound.
Chemical Reactions Analysis
Diflucortolone 17-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters and amides.
Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Acid Catalysts: Sulfuric acid, hydrochloric acid
Scientific Research Applications
Diflucortolone 17-Carboxylic Acid has several scientific research applications:
Pharmaceuticals: It is used in the development of anti-inflammatory drugs for treating skin disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other fluorinated steroids.
Agrochemicals: It is used in the formulation of agrochemicals due to its stability and bioactivity.
Nanomaterials: The compound is utilized in the modification of nanomaterials for various applications.
Mechanism of Action
Diflucortolone 17-Carboxylic Acid exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins . This inhibition prevents the release of arachidonic acid, thereby reducing the formation and activity of endogenous chemical inflammatory mediators. The compound targets molecular pathways involved in inflammation, providing relief from symptoms such as itching, redness, and swelling .
Comparison with Similar Compounds
Diflucortolone 17-Carboxylic Acid can be compared with other fluorinated steroidal compounds such as:
Fluocinolone Acetonide: Another potent corticosteroid used for similar dermatological conditions.
Triamcinolone Acetonide: Known for its anti-inflammatory and immunosuppressive properties.
Betamethasone Valerate: Used in the treatment of various skin disorders due to its high potency.
The uniqueness of this compound lies in its specific structural modifications, which enhance its stability and bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C21H26F2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H26F2O4/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-20(14,3)21(13,23)16(25)9-19(12,2)17(10)18(26)27/h4-5,7,10,12-13,15-17,25H,6,8-9H2,1-3H3,(H,26,27)/t10-,12+,13+,15+,16+,17-,19+,20+,21+/m1/s1 |
InChI Key |
QWKQJERGKSTONL-NVARJSDZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)O)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


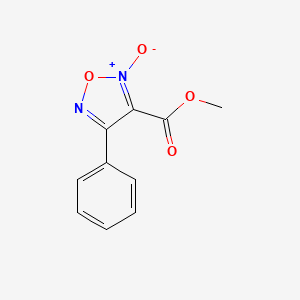
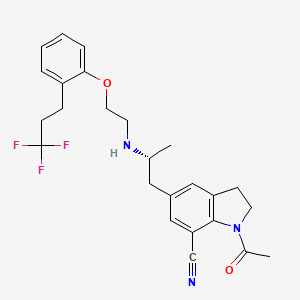


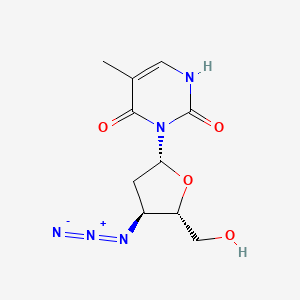

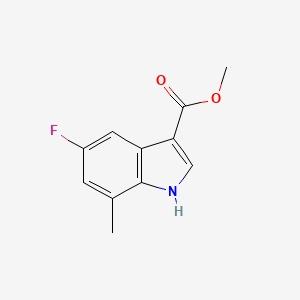
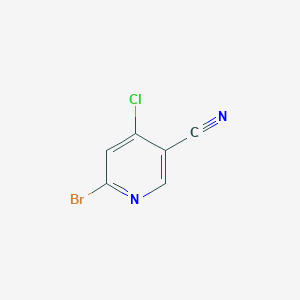
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
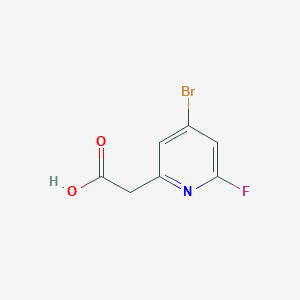
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
